![molecular formula C10H9ClF2N2S B2633323 5-[(3,5-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride CAS No. 1955540-06-3](/img/structure/B2633323.png)
5-[(3,5-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3,5-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. It is characterized by the presence of a thiazole ring, a difluorophenyl group, and an amine hydrochloride moiety. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic substitution reaction, where a difluorobenzyl halide reacts with the thiazole intermediate.
Formation of the Hydrochloride Salt: The compound is then converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the difluorophenyl group or the thiazole ring, potentially yielding partially or fully reduced derivatives.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the difluorophenyl group, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced thiazole derivatives.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-[(3,5-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It may act on specific molecular targets, offering possibilities for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it suitable for various applications, including as a precursor in the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 5-[(3,5-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The difluorophenyl group and thiazole ring may facilitate binding to enzymes or receptors, modulating their activity. The compound may interfere with biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
5-[(3,5-Difluorophenyl)methyl]-1,3-thiazol-2-amine: The non-hydrochloride form of the compound.
5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine: A similar compound with chlorine atoms instead of fluorine.
5-[(3,5-Difluorophenyl)methyl]-1,3-oxazol-2-amine: A compound with an oxazole ring instead of a thiazole ring.
Uniqueness
The presence of the difluorophenyl group and the thiazole ring in 5-[(3,5-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride imparts unique chemical and biological properties. The fluorine atoms enhance the compound’s stability and lipophilicity, potentially improving its bioavailability and efficacy compared to similar compounds.
Properties
IUPAC Name |
5-[(3,5-difluorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2S.ClH/c11-7-1-6(2-8(12)4-7)3-9-5-14-10(13)15-9;/h1-2,4-5H,3H2,(H2,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPGREQJLBROET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CC2=CN=C(S2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2633240.png)
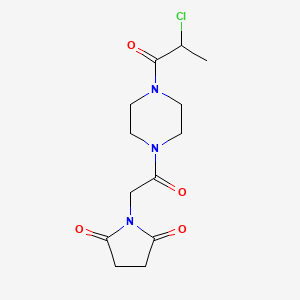
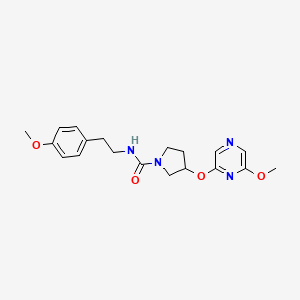
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2633246.png)
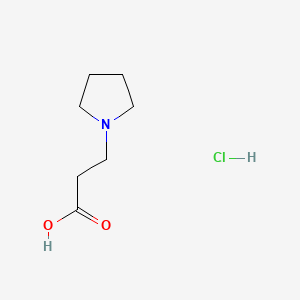
![N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2633250.png)

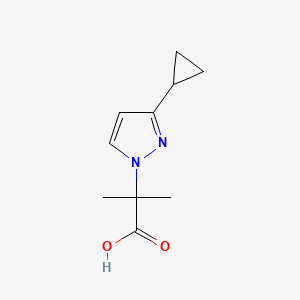
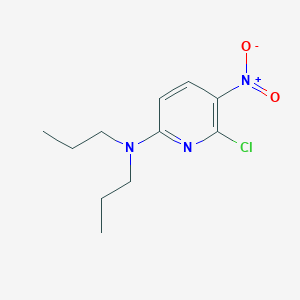
![6-cyclopropyl-2-(methylsulfanyl)-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)pyrimidine-4-carboxamide](/img/structure/B2633255.png)
![2-{[4-(3-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/new.no-structure.jpg)
![N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2633260.png)
![Tert-butyl 3-[but-2-ynoyl(propyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2633261.png)

